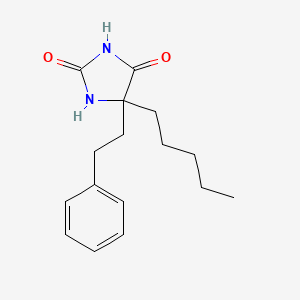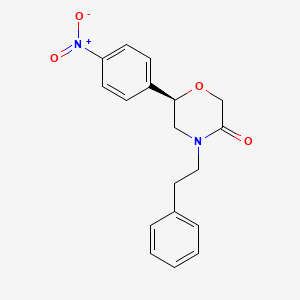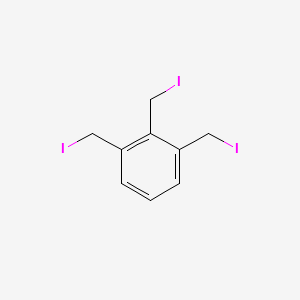
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied for various pharmacological applications . The structure of this compound consists of a five-membered imidazolidine ring with a pentyl group and a phenylethyl group attached at the 5-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with pentyl bromide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction mixture is heated under reflux for several hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can lead to simpler imidazolidine compounds.
Wissenschaftliche Forschungsanwendungen
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, imidazolidine derivatives have been shown to interact with serotonin receptors, exhibiting agonist or antagonist properties . The compound’s effects are mediated through these interactions, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A structurally similar compound with two phenyl groups at the 5-position.
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione: Another derivative with a methyl group instead of a pentyl group.
Uniqueness
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pentyl and a phenylethyl group at the 5-position differentiates it from other imidazolidine-2,4-dione derivatives, potentially leading to unique pharmacological activities and applications.
Eigenschaften
CAS-Nummer |
919477-11-5 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
5-pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-7-11-16(14(19)17-15(20)18-16)12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
NVQZKMAKJBCQCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)



